molecular formula C20H22N2O2 B5460483 (4-ALLYLPIPERAZINO)(3-PHENOXYPHENYL)METHANONE

(4-ALLYLPIPERAZINO)(3-PHENOXYPHENYL)METHANONE

Cat. No.: B5460483
M. Wt: 322.4 g/mol
InChI Key: RVSKWUBUMIAEJX-UHFFFAOYSA-N
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Description

(4-ALLYLPIPERAZINO)(3-PHENOXYPHENYL)METHANONE is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a piperazine ring substituted with an allyl group and a phenoxyphenyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ALLYLPIPERAZINO)(3-PHENOXYPHENYL)METHANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Allylation: The piperazine ring is then allylated using allyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Phenoxyphenyl Group: The final step involves the reaction of the allylated piperazine with 3-phenoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-ALLYLPIPERAZINO)(3-PHENOXYPHENYL)METHANONE undergoes several types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.

    Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or reduced piperazine derivatives.

    Substitution: Halogenated or nitrated phenoxyphenyl derivatives.

Mechanism of Action

The mechanism of action of (4-ALLYLPIPERAZINO)(3-PHENOXYPHENYL)METHANONE involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, altering their activity. The phenoxyphenyl group can enhance binding affinity and specificity. The compound may inhibit enzymes by mimicking natural substrates or binding to active sites, thereby blocking normal enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-ALLYLPIPERAZINO)(3-PHENOXYPHENYL)METHANONE is unique due to the presence of both an allyl group and a phenoxyphenyl moiety, which confer distinct chemical and biological properties. The allyl group can participate in unique chemical reactions, while the phenoxyphenyl group enhances binding interactions with biological targets.

Properties

IUPAC Name

(3-phenoxyphenyl)-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-2-11-21-12-14-22(15-13-21)20(23)17-7-6-10-19(16-17)24-18-8-4-3-5-9-18/h2-10,16H,1,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSKWUBUMIAEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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